molecular formula C9H19N3 B13683429 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine

7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine

Cat. No.: B13683429
M. Wt: 169.27 g/mol
InChI Key: ZRAQBHJNHONYPU-UHFFFAOYSA-N
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Description

7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine: is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The diazirine ring is particularly notable for its ability to form reactive carbene intermediates upon exposure to ultraviolet light, making it useful in photoaffinity labeling and other photochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine typically involves the formation of the diazirine ring followed by the attachment of the heptanamine chain. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. For example, the reaction of a heptanamine derivative with a diazirine precursor in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors and purification systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazirine ring to other functional groups.

    Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules. The molecular targets and pathways involved depend on the specific application and the molecules present in the system being studied .

Comparison with Similar Compounds

  • (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride
  • 3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide
  • 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid

Comparison: Compared to these similar compounds, 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanamine is unique due to its longer heptanamine chain, which can influence its reactivity and binding properties. The presence of the heptanamine chain may also affect the compound’s solubility and interaction with biological molecules, making it suitable for specific applications where other diazirine compounds may not be as effective .

Properties

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

IUPAC Name

7-(3-methyldiazirin-3-yl)heptan-1-amine

InChI

InChI=1S/C9H19N3/c1-9(11-12-9)7-5-3-2-4-6-8-10/h2-8,10H2,1H3

InChI Key

ZRAQBHJNHONYPU-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCCCCCCN

Origin of Product

United States

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